1-(Pent-1-en-1-yl)piperidine

Catalog No.
S1929400
CAS No.
49845-25-2
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
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1-(Pent-1-en-1-yl)piperidine

CAS Number

49845-25-2

Product Name

1-(Pent-1-en-1-yl)piperidine

IUPAC Name

1-pent-1-enylpiperidine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-2-3-5-8-11-9-6-4-7-10-11/h5,8H,2-4,6-7,9-10H2,1H3

InChI Key

PABFBVIKZYEEME-UHFFFAOYSA-N

SMILES

CCCC=CN1CCCCC1

Canonical SMILES

CCCC=CN1CCCCC1

1-(Pent-1-en-1-yl)piperidine is a chemical compound classified as a piperidine derivative, characterized by the presence of a pent-1-en-1-yl group attached to the nitrogen atom of the piperidine ring. The molecular formula of this compound is C10_{10}H19_{19}N, indicating it comprises ten carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. The structure features a six-membered piperidine ring, which is a saturated heterocyclic amine, and an alkene substituent that contributes to its reactivity and potential biological activity .

Typical of piperidine derivatives. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Alkene Reactions: The pent-1-en-1-yl group can undergo typical alkene reactions such as hydrogenation, hydrohalogenation, and polymerization.
  • Formation of Enamines: Similar to other piperidine derivatives, it can react with carbonyl compounds to form enamines, which can be further utilized in synthetic organic chemistry .

Piperidine derivatives, including 1-(pent-1-en-1-yl)piperidine, have been studied for their biological activities. Research indicates that compounds with piperidine structures exhibit various pharmacological properties:

  • Antimicrobial Activity: Some piperidine derivatives show effectiveness against bacterial and fungal strains.
  • CNS Activity: Piperidine compounds are often investigated for their potential as central nervous system agents due to their ability to cross the blood-brain barrier.
  • Analgesic Properties: Certain derivatives have been noted for their pain-relieving effects .

The synthesis of 1-(pent-1-en-1-yl)piperidine can be achieved through several methods:

  • Alkylation of Piperidine: A common method involves the alkylation of piperidine with pent-1-en-1-ol or its derivatives using strong bases like sodium hydride or potassium carbonate.
  • Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving suitable precursors that contain both a piperidinyl and an alkene moiety.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes may yield the desired piperidine derivative .

The applications of 1-(pent-1-en-1-yl)piperidine are diverse and include:

  • Pharmaceuticals: As a building block in the synthesis of various pharmaceutical agents.
  • Chemical Intermediates: Utilized in the production of agrochemicals and specialty chemicals.
  • Research: Employed in studies related to drug design and development due to its unique structural features .

Interaction studies involving 1-(pent-1-en-1-yl)piperidine focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: To evaluate its biological activity against target cells or organisms.
  • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems .

Several compounds share structural similarities with 1-(pent-1-en-1-yl)piperidine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(Hex-1-en-1-yl)piperidineC11_{11}H21_{21}NLonger alkene chain; potential for different reactivity
N-MethylpiperidineC7_{7}H17_{17}NMethyl substitution; widely studied for CNS effects
2-PyrrolidinoneC5_{5}H9_{9}NOContains a carbonyl; different reactivity profile
Piperidinic AcidC6_{6}H11_{11}NO₂Carboxylic acid functional group; polar characteristics

Uniqueness

The uniqueness of 1-(pent-1-en-1-yl)piperidine lies in its specific combination of a piperidine ring with an unsaturated alkene side chain. This configuration may provide distinctive reactivity patterns and biological activities compared to other similar compounds, making it an interesting subject for further research in medicinal chemistry and organic synthesis .

XLogP3

3

Dates

Modify: 2023-07-22

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